Cinnolin-5-ylmethanamine
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Overview
Description
Cinnolin-5-ylmethanamine is a compound that belongs to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. The cinnoline nucleus is a bicyclic structure that contains two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnolin-5-ylmethanamine typically involves the formation of the cinnoline ring followed by the introduction of the methanamine group. One common method involves the cyclization of ortho-substituted anilines with nitriles under acidic conditions to form the cinnoline ring. Subsequent functionalization can introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous-flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lipozyme® TL IM can be used to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
Cinnolin-5-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline oxides, while substitution reactions can produce a variety of cinnoline derivatives with different functional groups .
Scientific Research Applications
Cinnolin-5-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of cinnolin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and other signaling molecules involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Similar in structure but with different nitrogen positioning.
Isoquinoline: Another isomer with distinct properties.
Phthalazine: Isomeric with cinnoline but with different biological activities.
Uniqueness
Cinnolin-5-ylmethanamine is unique due to its specific positioning of nitrogen atoms and the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
cinnolin-5-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-7-2-1-3-9-8(7)4-5-11-12-9/h1-5H,6,10H2 |
InChI Key |
DSKCFYDDBCXEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=NC2=C1)CN |
Origin of Product |
United States |
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